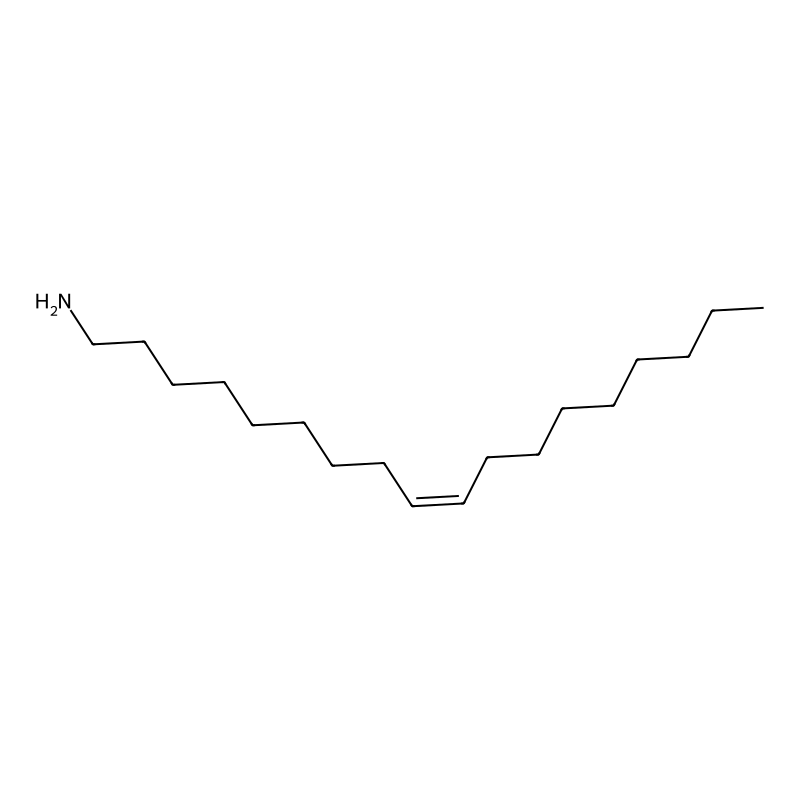Oleylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Nanomaterials and Magnetic Properties
Solar Cells
Luminescence
Drug Delivery
Electronic Circuits
Catalysis
Molecular Imaging
Electromagnetic Wave Absorption
Theranostic Applications
Specific Scientific Field: Biomedicine and Nanotechnology
Application Summary: Oleylamine is used in the synthesis of nanoparticles for theranostic applications. Theranostics is a field of medicine that combines therapy and diagnostics, and nanoparticles can be designed to both treat diseases and monitor the progress of the treatment .
Methods of Application: In theranostic applications, oleylamine is used to stabilize nanoparticles that are loaded with drugs and imaging agents. The nanoparticles can be designed to release the drug and monitor its distribution in the body .
Results or Outcomes: The use of oleylamine in theranostic applications has shown promising results in improving the efficacy of treatments and the accuracy of monitoring. The ability to deliver drugs and monitor their distribution can improve patient outcomes .
Oleylamine is an organic compound with the molecular formula C₁₈H₃₅NH₂. It is classified as a long-chain primary alkylamine and is structurally related to oleic acid, characterized by its unsaturated fatty chain. In its pure form, oleylamine appears as a clear, colorless liquid, although commercial samples may range from colorless to yellow due to impurities, including trans isomers like elaidylamine and various long-chain amines . With a boiling point of approximately 364 °C and a melting point of 21 °C, oleylamine is insoluble in water but soluble in organic solvents .
- Formation of Carboxylate Salts: When reacted with carboxylic acids, oleylamine forms carboxylate salts through an exothermic reaction. This salt can further condense into amides by losing a water molecule .
- Reduction Reactions: Oleylamine acts as a strong reducing agent, facilitating the synthesis of various nanoparticles by stabilizing their surfaces and controlling their growth kinetics .
- Coordination Chemistry: Oleylamine can coordinate with metal ions, altering the form of metal precursors and influencing the formation kinetics of nanoparticles .
Several methods are employed for synthesizing oleylamine:
- Direct Amination: Oleylamine can be synthesized through the amination of oleic acid using ammonia or amines under high-temperature conditions.
- Reduction of Oleic Acid Derivatives: Another approach involves the reduction of oleic acid derivatives or esters using reducing agents like lithium aluminum hydride or borane.
- Solvothermal Methods: Oleylamine is often utilized in solvothermal processes for synthesizing nanoparticles due to its ability to act as both a solvent and a stabilizing agent .
Oleylamine has diverse applications across various fields:
- Nanoparticle Synthesis: It is widely used as a surfactant and stabilizer in the synthesis of metallic nanoparticles such as gold, silver, and platinum. Its multifunctional role enhances the control over particle size and morphology .
- Coatings and Inks: Due to its emulsifying properties, oleylamine is employed in inks, paints, and coatings as a dispersing agent .
- Corrosion Inhibitors: It serves as an anti-corrosive agent in various industrial applications.
- Pharmaceuticals: Oleylamine's properties are explored for potential use in drug delivery systems and as an excipient in pharmaceutical formulations .
Studies have shown that oleylamine interacts significantly with metal catalysts during nanoparticle synthesis. For instance, it stabilizes nanoparticles by adsorbing onto low-coordinated sites on metal surfaces, which influences catalytic activity. This interaction can suppress unwanted side reactions such as hydrogen evolution during electrocatalytic processes, enhancing selectivity for desired reactions like carbon dioxide reduction .
Oleylamine shares similarities with several other compounds but exhibits unique characteristics:
| Compound | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Oleic Acid | Fatty Acid | Unsaturated fatty acid | Precursor for oleylamine synthesis |
| Elaidylamine | Trans Isomer of Oleylamine | Similar structure; different configuration | Less reactive than oleylamine |
| Octadecylamine | Primary Alkylamine | Similar long-chain structure | More saturated; less versatile |
| Dodecylamine | Shorter Alkylamine | Shorter carbon chain | Higher solubility in water |
| Stearylamine | Saturated Alkylamine | Fully saturated fatty amine | Higher melting point; less reactivity |
Oleylamine's unique combination of properties—such as its long hydrophobic chain, reducing ability, and surfactant characteristics—distinguish it from these similar compounds. Its versatility makes it particularly valuable in nanotechnology and materials science.
Physical Description
Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Therapeutic Uses
EXPTL USE: OLEYLAMINE PROMOTED THE FUSION OF MOUSE A9 FIBROBLASTS TO FORM POLYNUCLEATE HOMOKARYONS. THE COMPD WAS MORE EFFECTIVE WITH CELLS IN MONOLAYER CULTURES THAN WITH CELLS IN SUSPENSION. ALTHOUGH THE ADMIN OF OLEYLAMINE IN LIPID DROPLETS WAS LESS FUSOGENIC THAN WHEN GIVEN ALONE, IT WAS MUCH LESS TOXIC TO THE FIBROBLASTS. THUS, OLEYLAMINE IN LIPID DROPLETS MAY BE THE MOST USEFUL FORM FOR INTERSPECIFIC HYBRIDIZATION EXPERIMENTS.
Vapor Pressure
Pictograms




Corrosive;Irritant;Health Hazard;Environmental Hazard
Other CAS
112-90-3
10460-00-1
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
9-Octadecen-1-amine, (9Z)-: ACTIVE
9-Octadecen-1-amine: INACTIVE








